molecular formula C9H15N3O3S B5351559 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE

1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE

Cat. No.: B5351559
M. Wt: 245.30 g/mol
InChI Key: JFGMGBJUJQMDNM-UHFFFAOYSA-N
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Description

1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE is a heterocyclic compound that contains both pyrazole and morpholine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE typically involves the reaction of 1-ethyl-1H-pyrazole with morpholine in the presence of a sulfonating agent. One common method includes the use of chlorosulfonic acid as the sulfonating agent, which reacts with the pyrazole derivative to form the sulfone compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that promote the sulfonation reaction while minimizing side reactions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .

Scientific Research Applications

1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE involves its interaction with various molecular targets and pathways. The compound’s sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-4-yl morpholino sulfone
  • 1-Phenyl-1H-pyrazol-4-yl morpholino sulfone
  • 1-Benzyl-1H-pyrazol-4-yl morpholino sulfone

Comparison: 1-ETHYL-1H-PYRAZOL-4-YL MORPHOLINO SULFONE is unique due to its ethyl substituent on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-2-11-8-9(7-10-11)16(13,14)12-3-5-15-6-4-12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGMGBJUJQMDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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